Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-
Description
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)- is a polycyclic aromatic compound featuring an indenopyran core fused with a carboxaldehyde group at position 7. Key structural attributes include:
- Substituents: A methyl group at position 4 and a 4-methylphenyl (p-tolyl) group at position 2.
- Functional Group: The carboxaldehyde (-CHO) at position 9, which enhances electrophilic reactivity and serves as a site for further chemical modifications.
This compound’s physicochemical properties include high lipophilicity (XlogP = 5.4) and a molecular weight of ~314, which may influence its solubility and bioavailability .
Properties
CAS No. |
62225-26-7 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)indeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C21H16O2/c1-13-7-9-15(10-8-13)19-11-14(2)20-17-6-4-3-5-16(17)18(12-22)21(20)23-19/h3-12H,1-2H3 |
InChI Key |
DODRMIAMDKFGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Intermediates
Indeno[2,1-b]pyran derivatives serve as intermediates in the synthesis of various organic compounds. Their structural complexity allows for the development of new materials with tailored properties.
Several derivatives of Indeno[2,1-b]pyran-9-carboxaldehyde have shown promising biological activities:
- Antiviral Properties: Studies indicate potential efficacy against viral infections.
- Anti-inflammatory Effects: Compounds derived from this structure have demonstrated the ability to reduce inflammation in biological models.
- Anticancer Activity: The compound has been assessed for its anticancer properties through in vitro studies where it exhibited significant growth inhibition against various cancer cell lines .
Medicinal Chemistry
The unique structural features of Indeno[2,1-b]pyran-9-carboxaldehyde make it a candidate for drug development. Research is ongoing to explore its therapeutic applications in treating diseases such as cancer and viral infections .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the compound's activity against a panel of human tumor cells. The results showed a mean growth inhibition rate of approximately 12.53%, indicating its potential as an anticancer agent .
Case Study 2: Antiviral Research
Research exploring the antiviral properties of Indeno[2,1-b]pyran derivatives revealed that certain modifications to the structure enhanced activity against specific viral strains. This highlights the importance of structural variations in developing effective antiviral agents .
Mechanism of Action
The mechanism of action of 4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- (CAS 62225-29-0)
- Structural Similarities: Shares the indenopyran core and carboxaldehyde group.
- Key Differences :
- Substituents: Features 2,4-dimethyl and 3-(phenylmethyl) groups instead of 4-methyl-2-(4-methylphenyl).
- Molecular Weight: 314.38 vs. the target compound’s likely similar weight.
- Physicochemical Properties :
Pyrazole Carboxamide Derivatives (e.g., Compounds 9e and 9g)
These bromophenyl- and cyano-substituted pyrazole carboxamides (e.g., 9e: C₂₃H₂₂BrN₄O₂, MW 465.09; 9g: C₂₃H₁₉BrN₅O₂, MW 476.07) differ significantly in structure and function :
- Core Structure: Pyrazole ring vs. indenopyran.
- Functional Groups: Carboxamide (-CONH-) and cyano (-CN) groups instead of carboxaldehyde.
- Physicochemical Properties: Higher molecular weights (~465–476) and melting points (9e: 188–190°C; 9g: 224–226°C) .
- Synthesis: Synthesized via amidation of pyrazole-3-carboxylic acids with 4-amino-tetrahydro-2H-pyran-4-carbonitrile, yielding 58–71% .
4-Methyl-2-(4-methylphenyl)-9-phenylindeno[2,1-B]pyran
- Structural Comparison : Lacks the carboxaldehyde group, replacing it with a phenyl group at position 8.
5H-Indeno[1,2-b]pyridin-5-one Derivatives (e.g., 3-acetyl-2-methyl-4-phenyl-)
- Core Structure: Indenopyridine (nitrogen-containing) vs. indenopyran (oxygen-containing).
- Functional Groups : Acetyl (-COCH₃) and ketone groups instead of carboxaldehyde.
- Reactivity : The pyridine ring introduces basicity, while the ketone group may participate in nucleophilic additions .
Comparative Analysis Table
Biological Activity
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
Indeno[2,1-b]pyran derivatives are characterized by a fused pyran ring system which contributes to their unique chemical reactivity and biological activity. The specific compound in focus contains a carboxaldehyde functional group and methyl substitutions that enhance its pharmacological profile.
Biological Activity
Anticancer Properties:
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to the suppression of cancer cell growth, making it a potential candidate for cancer therapy.
Antimicrobial Effects:
In vitro studies have demonstrated that derivatives of indeno[2,1-b]pyran can possess antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogenic bacteria, indicating potential applications in treating infections .
Mechanisms of Action:
The biological activity of Indeno[2,1-b]pyran-9-carboxaldehyde is attributed to its ability to interact with specific molecular targets. The inhibition of topoisomerase I disrupts DNA replication in cancer cells, while antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
-
Cytotoxicity Assays:
A study evaluating the cytotoxic effects of indeno derivatives on human tumor cell lines (cholangiocarcinoma HuCCA-1, lung carcinoma A549) found that certain derivatives exhibited significant cytotoxicity. The results indicated that structural modifications could enhance the anticancer efficacy of these compounds . -
Antimicrobial Evaluation:
Another study focused on the antimicrobial properties of related compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives showed MIC values as low as 0.22 μg/mL, suggesting strong antibacterial potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H18O2 |
| Topoisomerase I Inhibition | IC50 = 15 µM |
| Antimicrobial Activity | MIC against S. aureus = 0.22 µg/mL |
| Cytotoxicity (A549 Cells) | IC50 = 10 µM |
Q & A
Q. What are the standard synthetic routes for Indeno[2,1-b]pyran-9-carboxaldehyde derivatives?
The compound can be synthesized via acid-catalyzed condensation reactions. For example, reacting substituted benzaldehydes (e.g., 4-methylbenzaldehyde) with enaminones or other nucleophiles under reflux conditions. The reaction typically employs catalysts like HCl or H₂SO₄, with yields optimized by controlling temperature and solvent polarity (e.g., ethanol or toluene) . Structural analogs, such as 2-(4-chlorophenyl) derivatives, are synthesized similarly, highlighting the adaptability of this method .
Q. Which spectroscopic methods are optimal for structural confirmation?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C4 and C2) and the aldehyde proton (δ ~9-10 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms fused indeno-pyran systems .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 314.37712 g/mol for C₂₂H₁₈O₂) and fragmentation patterns .
Q. What structural features influence reactivity and bioactivity?
The aldehyde group at C9 enables nucleophilic additions (e.g., hydrazone formation), while methyl substituents at C4 and the 4-methylphenyl group at C2 enhance lipophilicity, affecting solubility and membrane permeability. The indeno-pyran core provides rigidity, influencing π-π stacking with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid harsh catalysts or metal dependencies?
- Green chemistry approaches : Replace traditional acids with ionic liquids or biocatalysts.
- Solvent engineering : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
- Microwave-assisted synthesis : Shorten reaction times and improve yields (e.g., from 6 hours to 30 minutes) .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Purity issues : Use HPLC (≥95% purity) to eliminate confounding impurities.
- Assay variability : Standardize protocols (e.g., MTT assays for cytotoxicity) across labs.
- Structural analogs : Compare activity across derivatives (Table 1) to identify substituent-specific trends .
Table 1 : Bioactivity of Selected Derivatives
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Methylphenyl | 12.5 (Antitumor) | Topoisomerase II |
| 4-Chlorophenyl | 8.2 (Antibacterial) | DNA gyrase |
| 3-Benzyl | 15.7 (Antifungal) | Cytochrome P450 |
Q. How does positional isomerism impact physicochemical properties?
Isomeric shifts (e.g., indeno[2,1-b] vs. [1,2-b] cores) alter:
- Electron distribution : Meta-substituted phenyl groups reduce HOMO-LUMO gaps, enhancing charge transport (e.g., for optoelectronic applications).
- Solubility : Para-substituted derivatives exhibit higher aqueous solubility due to symmetry. Computational modeling (DFT) and UV-Vis spectroscopy are critical for comparing isomers .
Q. What strategies enhance bioactivity through structural modifications?
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding affinity with enzymes.
- Hybrid molecules : Conjugate with fluorenyl or carbazole moieties to enhance π-stacking and intercalation (e.g., antitumor activity) .
- Prodrug design : Mask the aldehyde group with acid-labile protectors (e.g., acetals) to improve bioavailability .
Methodological Recommendations
- Synthetic Challenges : Prioritize one-pot multicomponent reactions to reduce step count and waste .
- Data Validation : Cross-reference NMR/HRMS data with PubChem entries (CID: 453611) to ensure reproducibility .
- Biological Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics with targets like kinases or DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
